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Compound of Interest

Compound Name: Diethyl acetylenedicarboxylate

Cat. No.: B1200262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
acetylenedicarboxylate, a valuable reagent in organic synthesis. The information presented

herein is intended to assist researchers, scientists, and drug development professionals in the

accurate identification and characterization of this compound. This guide includes detailed

summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables provide a structured summary of the key spectroscopic data for diethyl
acetylenedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of diethyl acetylenedicarboxylate is characterized by two distinct

signals corresponding to the ethyl groups.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.300 Quartet 4H -OCH₂-

1.337 Triplet 6H -CH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

152.5 C=O (Ester Carbonyl)

74.5 C≡C (Alkynyl Carbon)

63.0 -OCH₂- (Methylene Carbon)

13.8 -CH₃ (Methyl Carbon)

Infrared (IR) Spectroscopy
The IR spectrum of diethyl acetylenedicarboxylate reveals the presence of its key functional

groups. The data presented below corresponds to a liquid film sample.

Wavenumber (cm⁻¹) Intensity Assignment

2985 Medium C-H Stretch (Alkyl)

2255 Medium C≡C Stretch (Alkyne)

1720 Strong C=O Stretch (Ester)

1250 Strong C-O Stretch (Ester)

1020 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
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The mass spectrum of diethyl acetylenedicarboxylate provides information about its

molecular weight and fragmentation pattern. The following are the major peaks observed.

m/z Relative Intensity (%) Possible Fragment

170 15.2 [M]⁺ (Molecular Ion)

125 100.0 [M - OCH₂CH₃]⁺

97 11.6 [M - COOCH₂CH₃]⁺

80 18.8

53 93.3

29 55.5 [CH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

A solution of diethyl acetylenedicarboxylate is prepared by dissolving approximately 10-20

mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A standard NMR spectrometer operating at a frequency of 300 MHz or higher

for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Temperature: The sample is typically analyzed at room temperature (298 K).

¹H NMR Acquisition:

A standard pulse program is used.
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The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

A relaxation delay of 1-2 seconds is typically employed.

¹³C NMR Acquisition:

A proton-decoupled pulse program is used to simplify the spectrum.

A larger number of scans (e.g., 128 or more) is generally required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is common.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:

For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat diethyl
acetylenedicarboxylate is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
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Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of diethyl acetylenedicarboxylate is prepared in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.

Instrument Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to

prevent column overloading.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Oven Program: A temperature gradient is used to ensure good separation. For example,

an initial temperature of 50°C held for 1 minute, then ramped at 10°C/min to 250°C and

held for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Ion Source Temperature: Typically maintained around 230°C.
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Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide, as well as a general workflow for spectroscopic

analysis.

Spectroscopic Analysis of Diethyl Acetylenedicarboxylate
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Figure 1: Relationship between spectroscopic techniques and structural information.
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General Spectroscopic Analysis Workflow
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Figure 2: A generalized workflow for spectroscopic analysis.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Diethyl Acetylenedicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200262#spectroscopic-data-nmr-ir-mass-spec-of-
diethyl-acetylenedicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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